6-bromo-2,4-dichloro-3-methylquinoline is a heterocyclic compound belonging to the quinoline family, which is characterized by a fused benzene and pyridine ring. This compound has garnered interest in various fields, primarily due to its potential applications in medicinal chemistry and material science. The presence of bromine and chlorine substituents on the quinoline structure enhances its reactivity and biological activity, making it a valuable target for synthesis and study.
6-bromo-2,4-dichloro-3-methylquinoline is classified as a halogenated quinoline derivative. Its structure includes:
The synthesis of 6-bromo-2,4-dichloro-3-methylquinoline can be achieved through several pathways:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize side reactions. For example, using dimethylformamide as a solvent has been shown to facilitate certain reactions effectively .
The molecular formula of 6-bromo-2,4-dichloro-3-methylquinoline is C₉H₆BrCl₂N. The structure features:
Key structural data includes:
6-bromo-2,4-dichloro-3-methylquinoline can undergo various chemical reactions:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to determine completion and yield . The choice of solvents and reaction conditions significantly affects the outcome.
The mechanism of action for compounds like 6-bromo-2,4-dichloro-3-methylquinoline often involves interaction with biological targets such as enzymes or receptors. The presence of halogens can enhance binding affinity due to increased lipophilicity or polar interactions.
Research indicates that halogenated quinolines may exhibit antimicrobial or anticancer properties, although specific mechanisms for this particular compound require further investigation through in vitro studies.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound .
6-bromo-2,4-dichloro-3-methylquinoline has potential applications in:
The exploration of this compound's properties continues to be an area of active research, promising advancements in both therapeutic and industrial applications.
Halogen atoms (Br, Cl, F, I) impart distinctive electronic and steric properties to quinoline scaffolds. In 6-bromo-2,4-dichloro-3-methylquinoline (C₁₀H₆BrCl₂N), the bromine atom at position 6 enhances electrophilic substitution susceptibility due to its moderate electron-withdrawing effect, while chlorine atoms at positions 2 and 4 contribute to molecular polarity and dipole moment enhancement. The methyl group at position 3 provides steric bulk that influences crystal packing and intermolecular interactions. This specific halogenation pattern creates an electron-deficient aromatic system, facilitating nucleophilic attack at C-5, C-7, or C-8 positions. The compound’s molecular weight of 290.97 g/mol and planar geometry enable diverse intermolecular interactions, including halogen bonding (C-Br⋯N, C-Cl⋯O) and π-π stacking, which are critical for solid-state organization and supramolecular assembly [2].
Early research on multi-halogenated quinolines focused on antimalarial applications (e.g., chloroquine derivatives), but the discovery of the 6-bromo-2,4-dichloro-3-methylquinoline scaffold emerged during medicinal chemistry investigations into bacterial ATP synthase inhibition. Studies in the 2010s revealed that this compound’s unique halogen arrangement disrupts the proton motive force in Mycobacterium tuberculosis, showing efficacy against drug-resistant strains. Concurrently, materials science research identified its potential in organic electronics due to electron transport capabilities arising from its electron-deficient quinoline core. The compound gained prominence as a synthetic intermediate for pharmaceuticals, with its CAS number (118021593) and structural identifiers (SMILES: CC1=C(C2=C(C=CC(=C2)Br)N=C1Cl)Cl; InChIKey: GDCMYYOPUXFEPC-UHFFFAOYSA-N) becoming widely referenced in chemical databases by 2020 [2] [4].
Regioselective halogenation poses significant synthetic hurdles due to:
Table 1: Synthetic Challenges and Mitigation Strategies in 6-Bromo-2,4-dichloro-3-methylquinoline Production
Challenge | Consequence | Mitigation Strategy |
---|---|---|
Regiochemical control | Isomeric contamination (e.g., 4,8-dichloro vs 2,4-dichloro) | Low-temperature bromination (<0°C) with NBS |
Halogen displacement order | Uncontrolled polysubstitution | Sequential Pd-catalyzed cross-coupling |
Purification complexity | Co-elution of halogenated isomers | Gradient elution chromatography on silica gel |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3